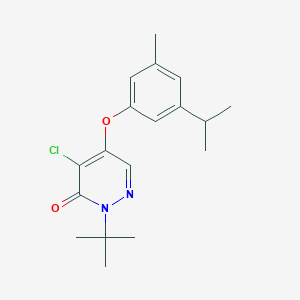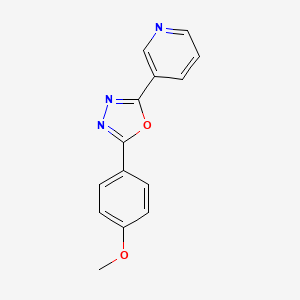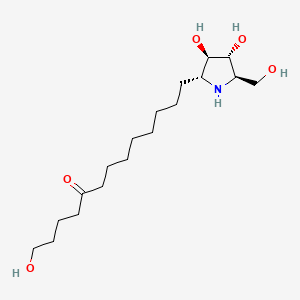
Broussonetine D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Broussonetine D is a polyhydroxylated alkaloid, also known as an iminosugar . It belongs to the pyrrolidine class of iminosugars and is a glycosidase inhibitor . It has been isolated from the plant species Broussonetia kazinoki Siebold (Moraceae), a deciduous tree growing in several Far East countries, mainly China and Japan .
Synthesis Analysis
The synthesis of this compound has been performed in a convergent, stereocontrolled way from D-serine as the chiral starting material . A cross metathesis step was one key feature of the synthesis . The versatility of the synthetic concept chosen permits the access to many members of this compound family, both natural ones and analogues thereof .Molecular Structure Analysis
The molecular structure of this compound has been elucidated using spectroscopic evidence . It has been formulated as (2R,3R,4R,5R)-2-hydroxymethyl-3,4-dihydroxy-5-[7-(cyclohexy-2-on-1(6)-enyl)heptyl]pyrrolidine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a cross metathesis step . This step is key to the synthesis process .Physical and Chemical Properties Analysis
This compound is a colorless oil . Its molecular formula is C18H31NO4 .Aplicaciones Científicas De Investigación
Glycosidase Inhibition
Broussonetine D, along with other similar compounds, has been identified as an inhibitor of various glycosidases. This property is significant as glycosidase inhibitors are useful in biochemical research and potentially in treating diseases like diabetes and cancer. Studies have shown that this compound and related alkaloids exhibit inhibition against enzymes like β-glucosidase, β-galactosidase, and β-mannosidase. These findings suggest potential applications in therapeutic areas where modulation of glycosidase activity is beneficial (Shibano, Kitagawa, & Kusano, 1997); (Shibano, Tsukamoto, & Kusano, 1999).
Biosynthesis Studies
Research on this compound also encompasses its biosynthesis. Understanding how these compounds are biosynthesized is crucial for potential large-scale production or modification. Studies using feeding experiments and NMR spectroscopy revealed that broussonetines, including this compound, are synthesized through pathways similar to those of sphingosine and phytosphingosine (Shibano, Tsukamoto, Inoue, Takase, & Kusano, 2001).
Synthetic Routes
The synthesis of this compound is another area of focus. The development of synthetic routes allows researchers to produce these compounds in the laboratory, which is essential for further research and potential drug development. Studies have demonstrated successful total synthesis and stereochemical assignment of this compound, providing a pathway for its laboratory production (Zhao, Kato, Sato, Jia, & Yu, 2013).
Mecanismo De Acción
Propiedades
Número CAS |
173220-08-1 |
|---|---|
Fórmula molecular |
C18H35NO5 |
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
13-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1-hydroxytridecan-5-one |
InChI |
InChI=1S/C18H35NO5/c20-12-8-7-10-14(22)9-5-3-1-2-4-6-11-15-17(23)18(24)16(13-21)19-15/h15-21,23-24H,1-13H2/t15-,16-,17-,18-/m1/s1 |
Clave InChI |
HLJOKJJUFIWVNY-BRSBDYLESA-N |
SMILES isomérico |
C(CCCCC(=O)CCCCO)CCC[C@@H]1[C@H]([C@@H]([C@H](N1)CO)O)O |
SMILES |
C(CCCCC(=O)CCCCO)CCCC1C(C(C(N1)CO)O)O |
SMILES canónico |
C(CCCCC(=O)CCCCO)CCCC1C(C(C(N1)CO)O)O |
Sinónimos |
broussonetine D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


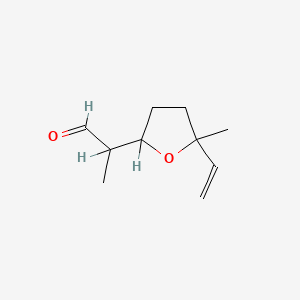
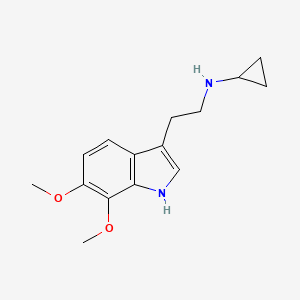
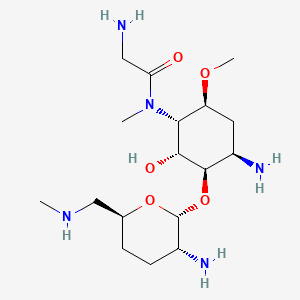
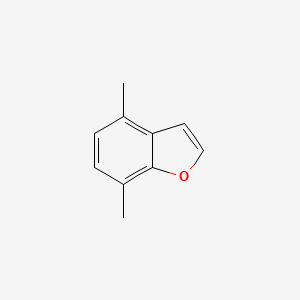

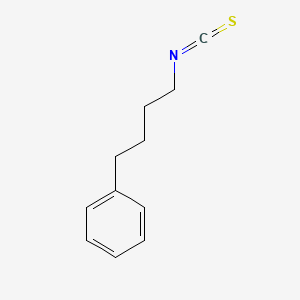
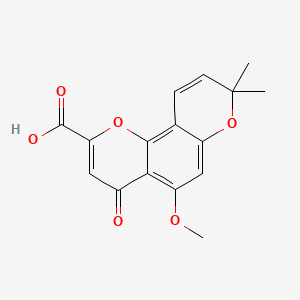
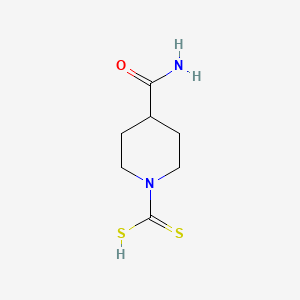
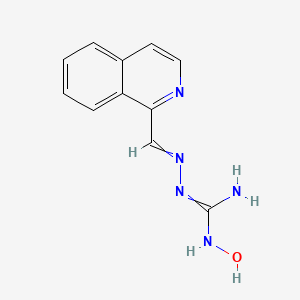
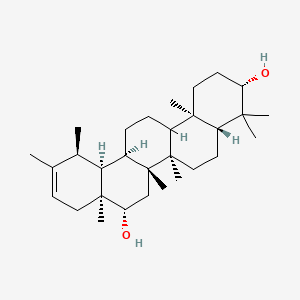
![5-[acetyl-[4-[N-acetyl-3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-2,3-dihydroxybutyl]amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide](/img/structure/B1206022.png)

